4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine
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Overview
Description
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine typically involves multi-step organic reactions. One common approach is to start with the bromination of pyrimidine derivatives, followed by nucleophilic substitution reactions to introduce the piperazine and pyrazole moieties. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, especially at the bromopyrimidine site, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H₂O₂ in acetic acid or KMnO₄ in water.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Amines or thiols in DMF or DMSO with a base like triethylamine (TEA).
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromopyrimidine site .
Scientific Research Applications
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs, particularly those targeting central nervous system disorders.
Biological Studies: The compound is employed in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
- 2-(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)ethanol
- 1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
Uniqueness
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex biochemical pathways .
Properties
IUPAC Name |
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN8/c1-12-8-13(2)27(24-12)17-9-16(22-14(3)23-17)25-4-6-26(7-5-25)18-20-10-15(19)11-21-18/h8-11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXLOEBLVMREPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC=C(C=N4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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